

A Technical Guide to the Natural Occurrence and Mineralogy of Skutterudite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SKUTTERUDITE

Cat. No.: B1172440

[Get Quote](#)

For Researchers and Scientists in Mineralogy, Geology, and Materials Science

This guide provides an in-depth overview of the mineral **skutterudite**, focusing on its natural occurrence, mineralogical properties, and the analytical methods used for its characterization. **Skutterudite** is a cobalt arsenide mineral with the ideal formula CoAs_3 , but it often contains variable amounts of nickel and iron substituting for cobalt.^[1] Its unique crystal structure and properties make it a subject of significant interest, not only as an ore of cobalt and nickel but also for its applications in materials science, particularly in the field of thermoelectrics.^{[1][2][3]}

Natural Occurrence and Geological Environment

Skutterudite was first discovered in 1845 at the Skuterud Mines in Modum, Norway, from which it derives its name.^{[2][4][5]} It is typically found in moderate- to high-temperature hydrothermal vein deposits.^{[1][2][6]} These geological environments are crucial for the concentration of cobalt, nickel, and arsenic required for its formation.

Associated Minerals: **Skutterudite** rarely occurs in isolation. It is commonly found in association with a suite of other ore and gangue minerals, which can provide clues to the geological conditions of its formation. These associated minerals include:

- Arsenides and Sulfarsenides: Arsenopyrite, nickeline, cobaltite, safflorite.^{[1][6]}
- Native Metals: Native silver, native bismuth.^{[1][6]}

- Secondary Minerals: Erythrite (cobalt bloom) and annabergite (nickel bloom), which are weathering products of primary cobalt and nickel arsenides.[\[1\]](#)
- Gangue Minerals: Calcite, siderite, barite, and quartz.[\[1\]\[6\]](#)

Notable Localities: Significant deposits of **skutterudite** have been identified worldwide. Besides the type locality in Norway, other notable occurrences include:

- Cobalt, Ontario, Canada[\[2\]\[6\]](#)
- Bou Azzer, Morocco[\[1\]\[6\]\[7\]](#)
- Schneeberg and Annaberg, Germany[\[6\]](#)
- Franklin, New Jersey, USA[\[1\]](#)

Mineralogy and Crystal Structure

The mineralogy of **skutterudite** is defined by its distinct chemical composition, crystal structure, and physical properties.

Chemical Composition: The idealized chemical formula for **skutterudite** is CoAs_3 .[\[1\]\[2\]](#) However, natural samples almost always exhibit solid solution, with nickel (Ni) and iron (Fe) substituting for cobalt (Co).[\[1\]\[8\]](#) The general formula is therefore more accurately represented as $(\text{Co}, \text{Ni}, \text{Fe})\text{As}_3$. The variety rich in nickel is known as **nickel-skutterudite**.[\[1\]](#) The arsenic content can also vary, leading to formulas sometimes cited as $(\text{Co}, \text{Fe}, \text{Ni})\text{As}_{2-3}$.[\[4\]\[9\]](#)

Crystal Structure: **Skutterudite** crystallizes in the isometric (cubic) system, belonging to the space group $\text{Im}-3$.[\[1\]\[2\]\[10\]](#) The crystal structure was first determined by Ivar Oftedal in 1928.[\[10\]\[11\]](#)

The unit cell is composed of eight smaller cubes of cobalt atoms. Six of these cubes are filled with planar, square rings of arsenic atoms.[\[1\]](#) A key feature of the **skutterudite** structure is the presence of large voids.[\[1\]\[2\]](#) In synthetic **skutterudites**, these voids can be "filled" with rare-earth or other large atoms to alter the material's thermal and electrical properties, a technique central to its use in thermoelectric applications.[\[2\]\[3\]\[12\]](#)

Data Presentation: Quantitative Properties

The following tables summarize the key quantitative data for **skutterudite**.

Table 1: Crystallographic and Physical Properties

Property	Value
Crystal System	Isometric (Cubic) [1] [4] [5]
Crystal Class	Diploidal (m-3) [1]
Space Group	Im-3 (No. 204) [1] [2] [10]
Unit Cell (a)	~8.2 Å [1]
Mohs Hardness	5.5 - 6 [1] [2] [4]
Specific Gravity	~6.5 [1] [2] [4]
Cleavage	Distinct on {001} and {111} [6]
Fracture	Conchoidal to uneven [6]
Luster	Metallic [1] [4]
Color	Tin-white to silver-gray [1] [2] [4]
Streak	Black [1] [2]

Table 2: Chemical Composition of Natural **Skutterudite** Samples

Location	Co (wt%)	Fe (wt%)	Ni (wt%)	As (wt%)	S (wt%)	Corresponding Formula
Skutterud, Norway	19.70	2.80	-	76.41	1.03	(Co _{0.87} Fe _{0.13}) ₁₃ (As _{2.65} S _{0.08}) ₈ [6]
Cobalt, Canada	19.0	2.0	1.8	75.7	2.1	(Co _{0.83} Fe _{0.09} Ni _{0.08}) ₁₇ (As _{2.60} S _{0.17}) ₇ [6]
Ideal CoAs ₃	20.77	-	-	79.23	-	CoAs ₃ [6]

Experimental Protocols for Characterization

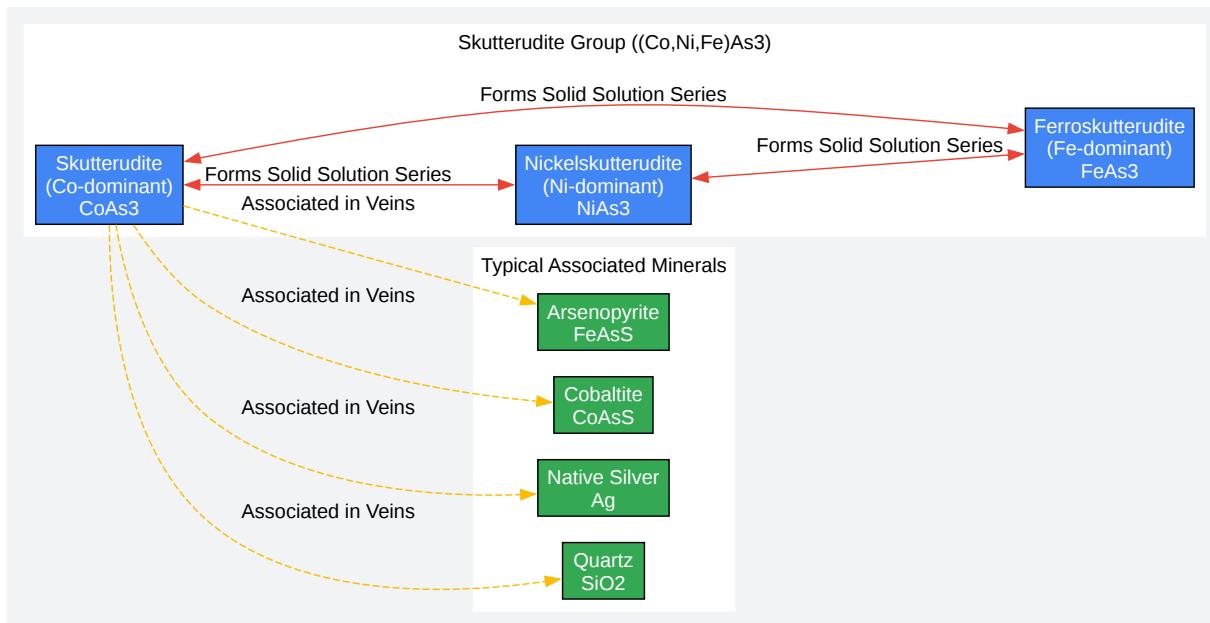
The identification and detailed characterization of **skutterudite** involve a combination of analytical techniques.

A. Optical Microscopy:

- Methodology: Polished sections of rock or ore samples are examined under a petrographic microscope using reflected light.
- Observations: **Skutterudite** appears as opaque, bright white to creamy-white crystals.[1][6] Its high reflectance, isotropic nature (it does not change color when the stage is rotated under crossed polarizers), and crystal habit (cubic or octahedral forms) are key identifying features.[1]

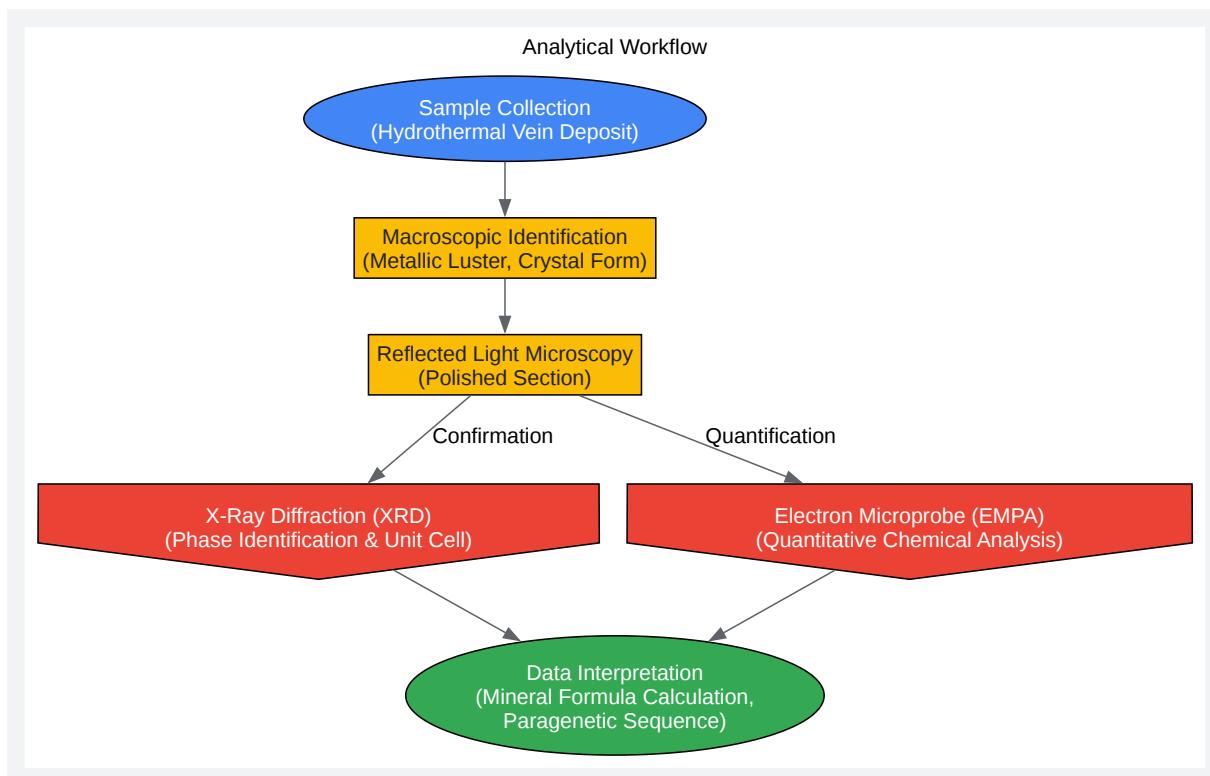
B. X-Ray Diffraction (XRD):

- Methodology: A powdered sample of the mineral is exposed to a beam of X-rays. The diffraction pattern produced is unique to the mineral's crystal structure. For detailed analysis, Rietveld refinement of the powder XRD data is performed.[13]


- Application: XRD is the definitive method for confirming the **skutterudite** structure and precisely measuring its unit cell parameters.[13] This is crucial for distinguishing it from other similar arsenide minerals and for studying the effects of elemental substitutions on the crystal lattice.[8]

C. Electron Microprobe Analysis (EMPA):

- Methodology: A focused beam of electrons is used to bombard a specific point on a polished sample, causing the emission of characteristic X-rays. The wavelengths and intensities of these X-rays are measured to determine the precise elemental composition at that point.
- Application: EMPA is essential for obtaining quantitative chemical data.[6] It allows researchers to determine the exact ratios of Co, Ni, Fe, As, and other minor elements, revealing chemical zoning within a single crystal or compositional variations between different grains.


Visualizations

The following diagrams illustrate key relationships and workflows relevant to the study of **skutterudite**.

[Click to download full resolution via product page](#)

Caption: Relationships within the **Skutterudite** mineral group and common associated minerals.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the identification and characterization of **skutterudite**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Skutterudite - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. mindat.org [mindat.org]
- 5. Skutterudite | Mineralogy4Kids [min4kids.org]
- 6. handbookofmineralogy.org [handbookofmineralogy.org]
- 7. Skutterudite Mineral Data [webmineral.com]
- 8. msaweb.org [msaweb.org]
- 9. Skutterudite | mineral | Britannica [britannica.com]
- 10. mdpi.com [mdpi.com]
- 11. geologi.no [geologi.no]
- 12. Exploring the multifaceted properties: electronic, magnetic, Curie temperature, elastic, thermal, and thermoelectric characteristics of gadolinium-filled PtSb₃ skutterudite - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydride synthesis of thermoelectric skutterudites (Ba,Sr)Fe 3±x Ni 1±x Sb 12 optimized via design of experiments - Journal of Materials Chemistry A (RSC Publishing)
DOI:10.1039/D5TA03288A [pubs.rsc.org]
- To cite this document: BenchChem. [A Technical Guide to the Natural Occurrence and Mineralogy of Skutterudite]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1172440#natural-occurrence-and-mineralogy-of-skutterudite]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com